molecular formula C18H12N2O3S B2837365 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 921891-02-3

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2837365
CAS No.: 921891-02-3
M. Wt: 336.37
InChI Key: MDULDINJSWRICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a thiophene-2-carboxamide substituent. The thiophene-2-carboxamide group introduces a heteroaromatic moiety, likely influencing electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-17-12-10-11(19-18(22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULDINJSWRICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a dibenzo[b,f][1,4]oxazepine core, which is fused with a thiophene-2-carboxamide group. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H16N2O3S
  • Molecular Weight : 372.43 g/mol
  • CAS Number : 922137-50-6

Structural Representation

PropertyValue
Molecular FormulaC21H16N2O3S
Molecular Weight372.43 g/mol
CAS Number922137-50-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to thiophene derivatives. For instance, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene have shown promising results against various bacterial strains, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The in vitro studies demonstrated that these compounds exhibit significant zones of inhibition and low minimum inhibitory concentrations (MIC), indicating their potential as effective antibacterial agents.

Case Study: Antibacterial Efficacy

In a comparative study on the antibacterial activity of thiophene derivatives:

CompoundZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
N-(11-oxo...)15 ± 22550
Control (Ciprofloxacin)20 ± 31020

These findings suggest that while the compound shows good antibacterial properties, it may not be as potent as established antibiotics like ciprofloxacin.

Anti-inflammatory Activity

In addition to its antibacterial properties, N-(11-oxo...) has been investigated for its anti-inflammatory effects. It has been observed to trigger the production of pro-inflammatory cytokines in vitro, indicating a potential role in modulating inflammatory responses.

Summary of Biological Activities

The following table summarizes the biological activities reported for N-(11-oxo...) and its derivatives:

Activity TypeObserved EffectsReference
AntibacterialEffective against ESBL-producing E. coli
Anti-inflammatoryInduces cytokine production
Enzyme InhibitionPotential inhibitor of specific enzymes

Future Directions in Research

Future studies should focus on:

  • Mechanistic Studies : Elucidating the detailed mechanisms by which N-(11-oxo...) exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models to support clinical development.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

The dibenzo[b,f][1,4]oxazepine core distinguishes this compound from thiazepine-based analogs (where sulfur replaces oxygen in the seven-membered ring). For example:

  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () exhibits a thiazepine core. Thiazepines generally display lower polarity and altered metabolic stability compared to oxazepines due to sulfur’s larger atomic radius and reduced electronegativity .
Substituent Variations on the Oxazepine Core

Substituents at the 2-position (thiophene-2-carboxamide in the target compound) significantly influence bioactivity and physicochemical properties:

Compound Name Substituent Molecular Weight (g/mol) Key Data Reference
Target Compound Thiophene-2-carboxamide ~375* Not reported in evidence; inferred from analogs -
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl)benzamide 428.3 Isotopic mass: 428.1053; HRMS confirmed
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide 4-Fluorophenylacetamide 378.4 Yield: 83%; LCMS m/z: 379.1 [M+H+]
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide 4-Methylphenoxyacetamide 374.4 Available quantity: 16 mg

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.
  • Thiophene vs.
  • Synthetic Yields : Substituent bulkiness correlates with yield variations. For example, 4-fluorophenylacetamide (83% yield) outperforms bulkier naphthyl derivatives (37% yield) .
Pharmacological Comparisons

While the target compound’s specific activity is undocumented, related analogs demonstrate diverse biological roles:

  • D2 Dopamine Receptor Antagonists : Thiazepine- and oxazepine-based carboxamides (e.g., compounds in –2) show selective D2 receptor binding, with IC50 values influenced by substituent electronic profiles .
  • PEX5-PEX14 Interaction Inhibitors : Acetamide derivatives (e.g., ) disrupt peroxisomal protein interactions, with fluorophenyl groups enhancing potency due to hydrophobic interactions .
Analytical Characterization

Key techniques for structural validation include:

  • 1H NMR : Aromatic protons in oxazepine cores typically resonate at δ 7.5–8.0 ppm, while acetamide NH signals appear near δ 10.5 ppm .
  • HRMS/LCMS : Molecular ion peaks (e.g., m/z 421.0 [M+H+] in ) confirm molecular weights .

Q & A

Q. What are the key synthetic steps for preparing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide, and how is purity assessed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core and subsequent coupling with thiophene-2-carboxamide. For example, analogous compounds are synthesized via refluxing intermediates in ethanol or acetonitrile, followed by purification using column chromatography or recrystallization . Purity is confirmed via melting point analysis, HPLC, and spectroscopic characterization (¹H/¹³C NMR, IR, and LC-MS) to verify functional groups (e.g., C=O at ~1650–1750 cm⁻¹ in IR) and molecular ion peaks .

Q. How are structural features of this compound characterized to confirm its identity?

  • Methodological Answer : Structural elucidation relies on:
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165–180 ppm) .
  • IR Spectroscopy : Detection of amide C=O (~1680 cm⁻¹) and oxazepine ring vibrations (~1250–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (DMF, DMSO) and nonpolar solvents (CH₂Cl₂, ether) via gradient solubility assays. Stability studies involve HPLC monitoring under varying pH, temperature, and light exposure to identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical parameters (temperature, catalyst loading, solvent ratio) .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts improve regioselectivity .

Q. What computational approaches are used to predict reactivity and biological interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states to predict regioselectivity .
  • Molecular Docking : Simulates binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies .
  • Target Validation : CRISPR/Cas9 knockout or siRNA silencing confirms target specificity .
  • Meta-Analysis : Cross-referencing structural analogs (e.g., dibenzo[b,f][1,4]oxazepine derivatives) identifies substituent effects on activity .

Q. What strategies are employed to study metabolic pathways and metabolite identification?

  • Methodological Answer :
  • In Vitro Metabolism : Liver microsome assays (human/rat) with LC-MS/MS detect phase I/II metabolites .
  • Isotopic Labeling : ¹⁴C or ³H tags track metabolic fate in vivo .
  • CYP450 Inhibition Assays : Fluorometric kits assess enzyme inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.